Molecular Weight and Formula Differentiation vs. Halogenated 1-Oxo-THIQ Benzamide Analogs
The target compound (3,5-dimethoxy substitution) possesses a molecular weight of 326.3 Da (C₁₈H₁₈N₂O₄), which is 18.9 Da lower than the 3-bromo analog (345.19 Da; C₁₆H₁₃BrN₂O₂) and 8.9 Da lower than the 3,4-dichloro analog (335.2 Da; C₁₆H₁₂Cl₂N₂O₂) . This lower MW is accompanied by the absence of halogen atoms, resulting in fundamentally different lipophilicity and metabolic liability profiles. The target compound additionally contains two additional carbons and two additional hydrogens compared to the halogenated comparators, reflecting the methoxy-for-halogen substitution.
| Evidence Dimension | Molecular weight (Da) |
|---|---|
| Target Compound Data | 326.3 Da (C₁₈H₁₈N₂O₄) |
| Comparator Or Baseline | 3-Bromo analog: 345.19 Da (C₁₆H₁₃BrN₂O₂); 3,4-Dichloro analog: 335.2 Da (C₁₆H₁₂Cl₂N₂O₂); 4-Trifluoromethoxy analog: 350.3 Da (C₁₇H₁₃F₃N₂O₃) |
| Quantified Difference | ΔMW = -18.9 Da vs. 3-bromo; -8.9 Da vs. 3,4-dichloro; -24.0 Da vs. 4-trifluoromethoxy |
| Conditions | Calculated from molecular formulae as reported in supplier databases (ChemSrc, 2024) |
Why This Matters
Lower molecular weight and absence of halogen atoms predict improved solubility and reduced non-specific protein binding, which is critical for fragment-based screening and hit triage in early drug discovery.
